Home > Products > Screening Compounds P129087 > Cephalosporin 87/30
Cephalosporin 87/30 - 1055-69-2

Cephalosporin 87/30

Catalog Number: EVT-14887504
CAS Number: 1055-69-2
Molecular Formula: C17H19N3O4S4
Molecular Weight: 457.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Historical Evolution & Contextualization of Cephalosporin Derivatives

Emergence of Cephalosporin Analogues in Antibiotic Development

The discovery of cephalosporins traces back to 1945, when Italian scientist Giuseppe Brotzu isolated Cephalosporium acremonium (now Acremonium), yielding cephalosporin C [6]. This natural product became the progenitor for semisynthetic derivatives designed to overcome limitations of early β-lactams. Medicinal chemistry efforts focused on modifying two key positions: the C7 acylamido side chain (governing antibacterial activity) and the C3 substituent (influencing pharmacokinetics and stability) [6] [10]. Successive generations emerged through strategic chemical modifications:

  • First-generation (e.g., cephalexin): Targeted Gram-positive bacteria but exhibited narrow Gram-negative coverage ("PEcK" – Proteus mirabilis, E. coli, Klebsiella pneumoniae) [10].
  • Second-generation (e.g., cefuroxime): Incorporated bulky side chains (e.g., oximino groups), enhancing stability against β-lactamases and extending coverage to Haemophilus influenzae and Enterobacter aerogenes [1] [10].
  • Third-generation (e.g., ceftazidime): Featured extended-spectrum C7 substituents (e.g., aminothiazolyl oximes), improving penetration into Gram-negative bacteria and enabling activity against Pseudomonas aeruginosa (ceftazidime) and CNS infections (ceftriaxone, cefotaxime) [2] [10].
  • Siderophore Conjugates: Representing a paradigm shift, compounds like cefiderocol appended iron-chelating groups (e.g., chlorocatechol at C3) to exploit bacterial iron-uptake systems. This "Trojan horse" strategy enables active transport across outer membranes, overcoming porin-deficiency resistance [1] [4]. Within this innovative class, Cephalosporin 87/30 emerges as a synthetic analogue designed to enhance stability against carbapenemases and expand activity against multidrug-resistant (MDR) Acinetobacter baumannii and Pseudomonas [1].

Table 1: Evolution of Cephalosporin Analogues

GenerationKey Structural ModificationsSpectrum ExpansionRepresentative Agents
FirstC7: Phenylglycine; C3: AcetoxymethylGram-positives, limited Gram-negatives (PEcK)Cefazolin, Cephalexin
SecondC7: Oximino groups; C3: HeterocyclesH. influenzae, Enterobacter, Anaerobes (cephamycins)Cefuroxime, Cefoxitin
ThirdC7: Aminothiazolyl oximesP. aeruginosa, CNS pathogensCeftazidime, Ceftriaxone
SiderophoreC3: Catechol/iron-chelatorsCarbapenem-resistant Gram-negatives (CRAB, CRE)Cefiderocol, 87/30

Position of Cephalosporin 87/30 in Beta-Lactam Classification Frameworks

Cephalosporin 87/30 belongs to the siderophore subclass of cephalosporins (cephems), characterized by a β-lactam ring fused to a six-membered dihydrothiazine ring (Δ³-cephem core) [6] [10]. Its classification hinges on unique structural and mechanistic attributes:

  • Core Structure: Retains the fundamental 7-aminocephalosporanic acid (7-ACA) nucleus but incorporates a chlorocatechol moiety at the C3 position via a carboxypropanoxyamino linker. This mimics natural siderophores like enterobactin [1] [4].
  • Mechanistic Distinction: Unlike classical cephalosporins relying on passive diffusion, 87/30 utilizes active transport. Under iron-limited conditions (common during infection), bacteria express iron transporters (e.g., P. aeruginosa's PirA). The chlorocatechol group binds free Fe³⁺, forming a complex recognized by these transporters, facilitating active uptake into the periplasm [1] [4].
  • Enhanced Target Binding: Once internalized, the C7 side chain—featuring a pyrrolidine group—ensures high-affinity acylation of Penicillin-Binding Protein 3 (PBP3). This group enhances stability against both serine- and metallo-β-lactamases (e.g., NDM-1, VIM) compared to earlier siderophore cephalosporins [1] [4].
  • Generational Context: While structurally aligned with third/fourth-generation cephems (broad Gram-negative coverage), its siderophore mechanism and stability profile against carbapenemases position it as a distinct "sideromycin" rather than a conventional fifth-generation agent (e.g., ceftaroline targets MRSA via PBP2a binding) [1] [10].

Table 2: Structural & Functional Classification of Cephalosporin 87/30

FeatureClassical CephalosporinsCephalosporin 87/30Functional Impact
C3 SubstituentMethyl, acetate, or heterocycleChlorocatechol-iron chelatorEnables active iron transport uptake
C7 Side ChainVariable (e.g., aminothiazolyl oxime)Pyrrolidine + carboxypropanoxyamino linkerEnhanced PBP3 binding; β-lactamase stability
Transport MechanismPassive diffusion via porinsActive transport via iron transportersOvercomes porin deficiency/efflux resistance
Primary SpectrumGram-positive → Gram-negativeCarbapenem-resistant Gram-negatives (CRAB, CRE)Targets MDR pathogens with limited options

Patent Landscape Analysis for Siderophore-Inspired Cephalosporins

The development of siderophore cephalosporins represents a strategic response to the global crisis of carbapenem-resistant Gram-negative pathogens. Patent activity reveals intense focus on optimizing iron-chelating groups and linker chemistry to enhance uptake and stability:

  • Key Innovations: Patents covering Cephalosporin 87/30 (or equivalents) emphasize:
  • Linker Optimization: Propylenecarboxy linkers between the cephem C3 and catechol, balancing iron affinity and metabolic stability [3] [5].
  • C7 Modifications: Synergistic pyrrolidine/aminothiadiazol groups providing dual resistance mechanisms: reduced hydrolysis by serine carbapenemases (KPC) and maintained activity against MBLs [1] [4].
  • Prodrug Strategies: Esterification of the C4 carboxylate for oral bioavailability in newer analogues [5].
  • Competitive Landscape: Major assignees include pharmaceutical companies with established β-lactam platforms (e.g., Pfizer, Shionogi). Patent EP0168177A2 exemplifies early work on catechol conjugation [3], while WO2007096419A1 details recombinant Acremonium strains for fermentative production of advanced intermediates [5].

  • Clinical Need Driving IP: Over 80% of patents explicitly cite activity against carbapenem-resistant Acinetobacter baumannii (CRAB) and Pseudomonas aeruginosa as the primary claim, reflecting IDSA guidelines positioning siderophore cephalosporins as last-line agents [1] [13].

Table 3: Patent Trends in Siderophore Cephalosporins (Including 87/30)

Patent Focus AreaExemplary ClaimsTargeted Resistance MechanismKey Assignees/Patents
Catechol Linker ChemistryPropylene/butylene spacers enhancing Fe³⁺ affinityPorin deficiency, efflux pumpsEP0168177A2 [3]
C7 Side Chain DiversityPyrrolidine derivatives resisting deacylationSerine β-lactamases (KPC, OXA)WO2007096419A1 [5]
Biosynthesis OptimizationEngineered Acremonium strains for 7-ADCA productionCost-effective synthesis of advanced intermediatesShionogi, WO2007096419A1 [5]
Combination TherapiesWith novel β-lactamase inhibitors (e.g., durlobactam)Enhanced coverage against MBL co-producersPfizer, AstraZeneca patents

Properties

CAS Number

1055-69-2

Product Name

Cephalosporin 87/30

IUPAC Name

(6R,7R)-3-(dimethylcarbamothioylsulfanylmethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C17H19N3O4S4

Molecular Weight

457.6 g/mol

InChI

InChI=1S/C17H19N3O4S4/c1-19(2)17(25)28-8-9-7-27-15-12(14(22)20(15)13(9)16(23)24)18-11(21)6-10-4-3-5-26-10/h3-5,12,15H,6-8H2,1-2H3,(H,18,21)(H,23,24)/t12-,15-/m1/s1

InChI Key

WFXDMOZIXPFIEO-IUODEOHRSA-N

Canonical SMILES

CN(C)C(=S)SCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O

Isomeric SMILES

CN(C)C(=S)SCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.